4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its potential therapeutic applications, particularly in targeting specific kinases involved in various diseases .
Preparation Methods
The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of TAK1, a serine/threonine kinase involved in cell growth, differentiation, and apoptosis. By binding to the kinase’s active site, it prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote disease progression .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as:
Takinib: Another TAK1 inhibitor with a different substitution pattern.
Morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but with varying degrees of potency and selectivity.
Properties
Molecular Formula |
C20H28N4O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,3)16-12-24-17(21-16)6-7-18(22-24)26-13-14-8-10-23(11-9-14)19(25)15-4-5-15/h6-7,12,14-15H,4-5,8-11,13H2,1-3H3 |
InChI Key |
UYFWSUKIHGLMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.